2-Phenyl-1-propenyl trimethylsilyl ether
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Overview
Description
2-Phenyl-1-propenyl trimethylsilyl ether is an organic compound with the molecular formula C12H18OSi. It is a silyl ether derivative of 2-phenyl-1-propenol, where the hydroxyl group is replaced by a trimethylsilyl group. This compound is often used in organic synthesis as a protective group for alcohols and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-1-propenyl trimethylsilyl ether can be synthesized through the silylation of 2-phenyl-1-propenol. The reaction typically involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-propenyl trimethylsilyl ether undergoes various chemical reactions, including:
Oxidation: The silyl ether can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can convert the silyl ether back to the alcohol.
Substitution: The trimethylsilyl group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of the trimethylsilyl group.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields the original alcohol.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Phenyl-1-propenyl trimethylsilyl ether is used in several scientific research applications:
Organic Synthesis: As a protective group for alcohols, it prevents unwanted reactions during multi-step syntheses.
Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: Employed in the preparation of silicon-based materials and polymers.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-propenyl trimethylsilyl ether primarily involves its role as a protective group. The trimethylsilyl group stabilizes the molecule by preventing the hydroxyl group from participating in reactions. This protection is crucial in multi-step organic syntheses where selective reactivity is required .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1-propenol: The parent alcohol from which the silyl ether is derived.
Trimethylsilyl ethers: A broad class of compounds where the hydroxyl group is replaced by a trimethylsilyl group.
Uniqueness
2-Phenyl-1-propenyl trimethylsilyl ether is unique due to its specific structure, which combines the reactivity of the phenyl and propenyl groups with the protective nature of the trimethylsilyl group. This combination makes it particularly useful in selective organic syntheses .
Properties
CAS No. |
51075-23-1 |
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Molecular Formula |
C12H18OSi |
Molecular Weight |
206.36 g/mol |
IUPAC Name |
trimethyl-[(Z)-2-phenylprop-1-enoxy]silane |
InChI |
InChI=1S/C12H18OSi/c1-11(10-13-14(2,3)4)12-8-6-5-7-9-12/h5-10H,1-4H3/b11-10- |
InChI Key |
VUMGCZGDSNWOKF-KHPPLWFESA-N |
Isomeric SMILES |
C/C(=C/O[Si](C)(C)C)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=CO[Si](C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
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